molecular formula C19H18Cl2N4O2S B3924761 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

Cat. No.: B3924761
M. Wt: 437.3 g/mol
InChI Key: JWLUTEHCKDTFTJ-UHFFFAOYSA-N
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Description

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.

    Substitution Reactions: The introduction of the butoxyphenyl and dichlorophenyl groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the substituted thiadiazole with isocyanates or carbamoyl chlorides under mild conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, bromine, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Comparison with Similar Compounds

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c1-2-3-9-27-14-6-4-5-12(10-14)17-24-25-19(28-17)23-18(26)22-16-8-7-13(20)11-15(16)21/h4-8,10-11H,2-3,9H2,1H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLUTEHCKDTFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

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